REACTION_CXSMILES
|
C([NH:8][C:9]1[CH:10]=[C:11]([CH:23]=[CH:24][C:25]=1[Cl:26])[CH2:12][C:13]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14]1)C1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[NH2:8][C:9]1[CH:10]=[C:11]([CH:23]=[CH:24][C:25]=1[Cl:26])[CH2:12][C:13]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:14][CH2:15]1
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Name
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tert-butyl 1-[3-(benzylamino)-4-chlorobenzyl]cyclopropanecarboxylate
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Quantity
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50 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)NC=1C=C(CC2(CC2)C(=O)OC(C)(C)C)C=CC1Cl
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Name
|
|
Quantity
|
1.5 L
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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1.43 g
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Type
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catalyst
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Smiles
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[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at RT under a hydrogen atmosphere at standard pressure overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was then filtered off with suction through kieselguhr
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
|
Type
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CUSTOM
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Details
|
The crude product was purified by chromatography on silica gel (mobile phase petroleum ether/ethyl acetate 10:1)
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Type
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STIRRING
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Details
|
The resulting product was stirred in a methanol/water mixture (70:30)
|
Type
|
CUSTOM
|
Details
|
the solid was isolated
|
Type
|
CUSTOM
|
Details
|
24.3 g (64.1% of theory) of the target compound were obtained
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(CC2(CC2)C(=O)OC(C)(C)C)C=CC1Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |